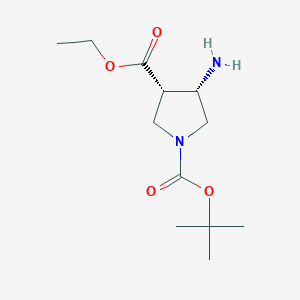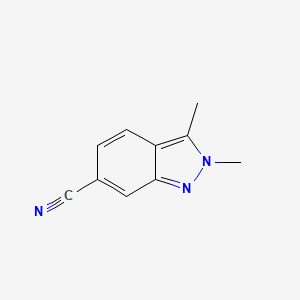![molecular formula C7H3BrClN3 B3092718 7-Bromo-2-chloropyrido[3,2-d]pyrimidine CAS No. 1234615-87-2](/img/structure/B3092718.png)
7-Bromo-2-chloropyrido[3,2-d]pyrimidine
Overview
Description
7-Bromo-2-chloropyrido[3,2-d]pyrimidine: is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine typically involves the halogenation of pyridopyrimidine derivatives. One common method is the bromination of 2-chloropyrido[3,2-d]pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromo-2-chloropyrido[3,2-d]pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with aryl or vinyl groups. Palladium catalysts are typically used in these reactions.
Reduction Reactions: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.
Coupling Reactions: Aryl or vinyl halides, palladium catalysts, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3); solvents like toluene or ethanol; temperatures ranging from 80°C to 120°C.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from 0°C to room temperature.
Major Products Formed:
Substitution Reactions: Azido, thiocyanato, or amino derivatives of pyridopyrimidine.
Coupling Reactions: Biaryl or vinyl-substituted pyridopyrimidine derivatives.
Reduction Reactions: Reduced forms of pyridopyrimidine with hydrogen replacing the halogen atoms.
Scientific Research Applications
Chemistry: 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is widely used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of halogenated heterocycles with biological targets. It serves as a model compound for investigating the effects of halogen substitution on biological activity.
Medicine: The unique structural features of this compound make it a potential candidate for drug development. It has been explored for its activity against various diseases, including cancer and infectious diseases. Its derivatives have shown promise as kinase inhibitors and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is primarily based on its ability to interact with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyridopyrimidine core can engage in π-π stacking interactions with aromatic residues in proteins, affecting their activity.
Molecular Targets and Pathways:
Kinases: The compound and its derivatives can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Receptors: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 5-Bromo-2-chloropyrido[3,2-d]pyrimidine
- 6-Bromo-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine
- 7-Bromothieno[3,2-d]pyrimidine
Comparison: 7-Bromo-2-chloropyrido[3,2-d]pyrimidine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridopyrimidine ring. This positioning influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
7-bromo-2-chloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAAYHNKMQHAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=CN=C(N=C21)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B3092702.png)
![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)



![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)


